![molecular formula C9H13F3N2O3 B2823028 Methyl (2R,3R)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate CAS No. 2126143-84-6](/img/structure/B2823028.png)

Methyl (2R,3R)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

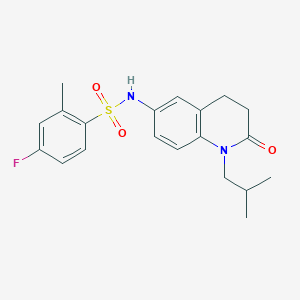

This compound is a derivative of 2,2,2-Trifluoroacetamide . Trifluoroacetamide derivatives are often used in organic synthesis due to their unique chemical properties .

Synthesis Analysis

Trifluoroacetamide derivatives can be synthesized through a variety of methods. One common method is the Gabriel synthesis, which involves N-alkylation followed by cleavage of the readily-hydrolyzed trifluoroacetyl group .科学的研究の応用

Asymmetric Synthesis and Chemical Transformations

Asymmetric Synthesis of Piperidines : A study by Salgado et al. (2019) describes an asymmetric synthesis method starting from Baylis–Hillman adducts. This method involves a domino process, including allylic acetate rearrangement, stereoselective Ireland–Claisen rearrangement, and asymmetric Michael addition. This process yields δ-amino acid derivatives with full stereochemical control, leading to the synthesis of biologically interesting polysubstituted piperidines (Salgado et al., 2019).

Synthesis of Alkyl Pyrrole Carboxylates : Khlebnikov et al. (2018) developed a method for preparing trifluoromethyl-substituted aminopyrroles using a 2H-azirine ring expansion strategy. This method utilizes 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a building block, demonstrating the compound's utility in synthesizing complex heterocycles (Khlebnikov et al., 2018).

Environmental and Green Chemistry

- Bis-amino Methylation in Aqueous Medium : Lohar et al. (2016) reported an environmentally friendly synthesis of 3,5-dispirosubstituted piperidines using iron(III) trifluoroacetate in an aqueous micellar medium. This method demonstrates the application of the compound in promoting sustainable chemical processes (Lohar et al., 2016).

Novel Compound Synthesis

- Synthesis of Fluorinated Nitrogen Heterocycles : Simonneau et al. (2011) explored the synthesis of 3-fluoro-2-methylene-pyrrolidine and -piperidine from aminoalkynes using a gold-catalyzed hydroamination reaction. This study highlights the compound's role in introducing fluorine atoms into nitrogen heterocycles, showcasing its utility in medicinal chemistry and drug design (Simonneau et al., 2011).

将来の方向性

特性

IUPAC Name |

methyl (2R,3R)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3N2O3/c1-17-7(15)6-5(3-2-4-13-6)14-8(16)9(10,11)12/h5-6,13H,2-4H2,1H3,(H,14,16)/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQCWVYXKAJBLK-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCCN1)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@@H](CCCN1)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide](/img/structure/B2822947.png)

![N-[[4-[(2-amino-2-oxoethyl)carbamoyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2822955.png)

![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2822957.png)

![5-(2-chloro-4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2822959.png)

![2-Methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2822962.png)

![(1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2822965.png)

![Butyl 4-{[2-cyano-3-(2-isopropoxyphenyl)acryloyl]amino}benzoate](/img/structure/B2822967.png)